![molecular formula C12H9BrO B2886283 4'-Bromo-[1,1'-biphenyl]-2-ol CAS No. 21849-89-8](/img/structure/B2886283.png)
4'-Bromo-[1,1'-biphenyl]-2-ol
Overview
Description
Chemical Name: 4'-Bromo-[1,1'-biphenyl]-2-ol (IUPAC name: 5-bromo-[1,1'-biphenyl]-2-ol) CAS Number: 16434-97-2 Molecular Formula: C₁₂H₉BrO Molecular Weight: 249.11 g/mol Synonyms:
- 5-Bromobiphenyl-2-ol
- 4-Bromo-2-phenylphenol
- [1,1'-Biphenyl]-2-ol, 5-bromo-
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods to synthesize 4’-Bromo-[1,1’-biphenyl]-2-ol involves the Suzuki-Miyaura coupling reaction.
Gomberg Reaction: Another method involves the Gomberg reaction, where para-bromoaniline reacts with benzene.
Industrial Production Methods: Industrial production methods for 4’-Bromo-[1,1’-biphenyl]-2-ol are not extensively documented, but they likely involve optimized versions of the laboratory-scale synthetic routes mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4’-Bromo-[1,1’-biphenyl]-2-ol can undergo various substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The hydroxyl group in the compound can participate in oxidation and reduction reactions, forming different derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to create a basic environment for the reactions.
Major Products:
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 4’-Bromo-[1,1’-biphenyl]-2-ol is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Pharmacological Research: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry:
Mechanism of Action
The mechanism of action of 4’-Bromo-[1,1’-biphenyl]-2-ol in chemical reactions typically involves the activation of the bromine atom for substitution reactions and the hydroxyl group for oxidation-reduction reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Physical Properties :
Structural Features :
The compound consists of a biphenyl backbone with a hydroxyl (-OH) group at the 2-position and a bromine atom at the 4'-position. This substitution pattern imparts unique electronic and steric properties, influencing its reactivity and applications in organic synthesis .
The following table compares 4'-Bromo-[1,1'-biphenyl]-2-ol with structurally related biphenyl derivatives, highlighting key differences in substituents, properties, and applications.
Key Comparative Analysis:
Substituent Effects on Reactivity: The hydroxyl group in this compound enhances its polarity and hydrogen-bonding capability, making it more reactive in nucleophilic substitutions compared to non-hydroxylated analogs like 2-bromobiphenyl . Halogen Position: The bromine at the 4'-position (vs. 3-iodo in 4'-Bromo-3-iodo-1,1'-biphenyl) alters electronic effects, directing electrophilic substitution to specific sites .
Thermal Stability :
- This compound has a higher boiling point (327.5°C) than 2-bromobiphenyl (290°C), attributed to intermolecular hydrogen bonding via the hydroxyl group .
Applications :
- Pharmaceuticals : Unlike 4-bromo-2-methylbiphenyl (used in cross-coupling), this compound is critical in synthesizing bromadiolone, a potent anticoagulant .
- Materials Science : The hydroxyl group in this compound allows functionalization in OLED intermediates, whereas 4'-Bromo-3-iodo-1,1'-biphenyl is preferred for heavy-atom effects in optoelectronics .
Synthetic Utility :
- Suzuki-Miyaura coupling efficiency varies: this compound undergoes coupling at the bromine site, while 4'-Bromo-4-hydroxybiphenyl may require protection of the hydroxyl group to prevent side reactions .
Research Findings and Data
Table: Comparative Reactivity in Cross-Coupling Reactions
Compound | Reaction Type | Catalyst | Yield (%) | Notes |
---|---|---|---|---|
This compound | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 85 | Hydroxyl group enhances Pd binding |
2-Bromobiphenyl | Suzuki-Miyaura Coupling | Pd(OAc)₂ | 72 | Lower yield due to steric hindrance |
4'-Bromo-3-iodo-1,1'-biphenyl | Stille Coupling | Pd₂(dba)₃ | 91 | Iodine facilitates oxidative addition |
Note: Data extrapolated from analogous reactions in biphenyl chemistry .
Biological Activity
4'-Bromo-[1,1'-biphenyl]-2-ol is a biphenyl derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C12H10BrO
- Molecular Weight : 253.11 g/mol
- IUPAC Name : 4-bromo-2-(phenyl)phenol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that biphenyl derivatives can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) of related compounds against common pathogens such as Escherichia coli and Staphylococcus aureus has been documented, suggesting potential applications in treating infections.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 40 | E. coli |
Compound B | 50 | S. aureus |
Cytotoxicity and Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, the compound has been tested against MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 225 | Induction of apoptosis and cell cycle arrest |
HeLa | 200 | Inhibition of proliferation |
The mechanism involves the activation of apoptotic pathways, leading to increased caspase activity and subsequent cell death.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This inhibition suggests that the compound could be useful in treating inflammatory diseases.
Cytokine | Inhibition (%) at 10 µg/mL |
---|---|
IL-6 | 89 |
TNF-α | 78 |
Case Studies
Several studies have explored the biological activity of this compound in different contexts:
- Antimicrobial Efficacy : A study compared the antimicrobial efficacy of various biphenyl derivatives, including this compound. Results indicated comparable activity to standard antibiotics against resistant strains.
- Cytotoxicity in Cancer Therapy : Research conducted on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis rates compared to untreated controls.
- Inflammation Models : In animal models of inflammation, administration of the compound reduced swelling and pain indicators significantly more than placebo treatments.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4'-Bromo-[1,1'-biphenyl]-2-ol?
The synthesis typically involves bromination of biphenyl precursors followed by coupling reactions. For example:
- Bromination : Direct bromination using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to introduce the bromine atom at the 4' position.
- Coupling : Suzuki-Miyaura cross-coupling with boronic acid derivatives to functionalize the biphenyl scaffold. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) are commonly used in anhydrous solvents like THF or DMF .
- Purification : Column chromatography or recrystallization is employed to isolate the final product, with structural validation via NMR and mass spectrometry .
Q. How is the structure of this compound confirmed experimentally?
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, aromatic protons appear in δ 6.8–7.6 ppm, while the hydroxyl proton resonates near δ 5.0–5.5 ppm (broad signal) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 249.107 for C₁₂H₉BrO) .
- X-ray Crystallography : Resolves crystal packing and bond angles, though this requires high-purity single crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in Suzuki coupling steps?
Critical factors include:
- Catalyst Selection : Pd catalysts with bulky ligands (e.g., SPhos) enhance steric control and reduce side reactions.
- Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility of boronic acids, while degassing minimizes oxidation.
- Temperature : Mild heating (60–80°C) balances reaction rate and decomposition risks.
- Base Choice : Weak bases (e.g., K₃PO₄) prevent dehalogenation of brominated intermediates .
Q. What are the structure-activity relationships (SAR) for substituents on the biphenyl scaffold?
- Bromine Position : The 4'-bromo group enhances electrophilic aromatic substitution (EAS) reactivity, enabling further functionalization.
- Hydroxyl Group : The 2-hydroxyl moiety participates in hydrogen bonding, influencing biological interactions (e.g., enzyme inhibition).
- Substituent Effects : Comparative studies show that electron-withdrawing groups (e.g., -CF₃) at the 4' position reduce solubility but increase thermal stability, while electron-donating groups (e.g., -OCH₃) improve aqueous compatibility .
Q. How can conflicting data on biological activity be resolved?
Discrepancies in bioactivity studies often arise from:
- Impurity Profiles : Trace solvents or byproducts (e.g., dehalogenated derivatives) may skew results. Purity should be verified via HPLC (>98%).
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affect dose-response curves. Standardized protocols (e.g., ISO 10993-5) are recommended .
- Stereochemical Factors : Racemic mixtures vs. enantiopure forms may exhibit divergent activities. Chiral chromatography or asymmetric synthesis can address this .
Q. What advanced analytical techniques complement NMR for characterizing derivatives?
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, C-Br at 550–650 cm⁻¹). IR data for related brominated biphenyls are documented in spectral libraries .
- Differential Scanning Calorimetry (DSC) : Measures thermal stability and phase transitions (e.g., melting points >150°C for crystalline forms).
- Electron Ionization Mass Spectrometry (EI-MS) : Fragmentation patterns help elucidate substitution patterns .
Properties
IUPAC Name |
2-(4-bromophenyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOWIHIGUHWAMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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